molecular formula C11H11N3 B13891546 4-Pyridin-2-ylbenzene-1,2-diamine

4-Pyridin-2-ylbenzene-1,2-diamine

Cat. No.: B13891546
M. Wt: 185.22 g/mol
InChI Key: CAMAADNLIGZSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridin-2-ylbenzene-1,2-diamine is an organic compound with the molecular formula C11H11N3 It consists of a benzene ring substituted with a pyridine ring at the 4-position and two amino groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-2-ylbenzene-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and 1,2-diaminobenzene.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple 2-bromopyridine with 1,2-diaminobenzene.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-2-ylbenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered oxidation states.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Pyridin-2-ylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridin-2-ylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-pyridin-2-ylbenzene-1,2-diamine

InChI

InChI=1S/C11H11N3/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h1-7H,12-13H2

InChI Key

CAMAADNLIGZSSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.